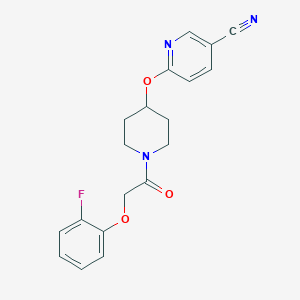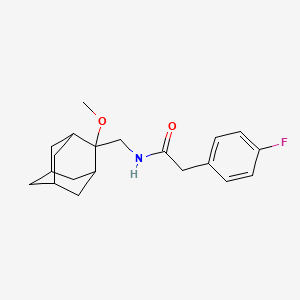
6-((1-(2-(2-Fluorophenoxy)acetyl)piperidin-4-yl)oxy)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-((1-(2-(2-Fluorophenoxy)acetyl)piperidin-4-yl)oxy)nicotinonitrile” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidine derivatives are known for their wide range of biological activities and are used in various therapeutic applications .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in the field of organic chemistry . A typical synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The molecular structure of “6-((1-(2-(2-Fluorophenoxy)acetyl)piperidin-4-yl)oxy)nicotinonitrile” is complex. It includes a piperidine ring, a fluorophenoxy group, an acetyl group, and a nicotinonitrile group.Chemical Reactions Analysis
Piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique
Chemosensing and Pharmacological Properties
Compounds with structures similar to the one have been synthesized and evaluated for their chemosensing properties, antimicrobial, antioxidant, anti-inflammatory activities, and cytotoxic activity against cancer cell lines. For instance, coumarin derivatives have shown significant antioxidant activities and good anti-inflammatory activity. Some derivatives also exhibited cytotoxic activity against colon carcinoma and hepatocellular carcinoma cell lines. These findings suggest the potential of such compounds in the development of new therapeutic agents (Al-Hazmy et al., 2022).
IKK-β Inhibitors for Anti-inflammatory Applications
A series of pyridine derivatives, akin to the compound of interest, were synthesized and evaluated as I kappaB kinase beta (IKK-beta) inhibitors. An optimized compound demonstrated strong oral efficacy in in vivo anti-inflammatory assays, indicating its potential as an orally active anti-inflammatory agent. This highlights the role of such compounds in developing new anti-inflammatory drugs (Toshiki et al., 2004).
Antiproliferative Activity Against Cancer Cell Lines
A novel class of nicotinonitriles was synthesized and evaluated for antiproliferative activities against various cancer cell lines, including human ovarian adenocarcinoma, breast adenocarcinoma, and cervix adenocarcinoma cells. Some derivatives exhibited higher antiproliferative activity, indicating their potential in cancer therapy (El-Sayed et al., 2014).
Applications in Materials Science
Derivatives of nicotinonitriles incorporating pyrene and/or fluorene moieties have been developed, showing strong blue-green fluorescence emission. These properties suggest their applicability in materials science, particularly in areas requiring fluorescence emission, such as in the development of new optical materials and sensors (Hussein et al., 2019).
Synthesis of Bioactive Compounds
The synthesis of bioactive nicotinonitriles for use as antimicrobial agents in the plastic industry has been explored. Such compounds could be incorporated into polymers to impart antimicrobial properties, showcasing the potential of nicotinonitrile derivatives in enhancing the functionality of materials (Zaiton et al., 2018).
Orientations Futures
Piperidine derivatives, including “6-((1-(2-(2-Fluorophenoxy)acetyl)piperidin-4-yl)oxy)nicotinonitrile”, continue to be a focus of research due to their wide range of biological activities and their potential for therapeutic applications . Future research may focus on the development of new synthesis methods, the exploration of new biological activities, and the design of new drugs based on the piperidine structure .
Propriétés
IUPAC Name |
6-[1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c20-16-3-1-2-4-17(16)25-13-19(24)23-9-7-15(8-10-23)26-18-6-5-14(11-21)12-22-18/h1-6,12,15H,7-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQODMRYTJRRMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((1-(2-(2-Fluorophenoxy)acetyl)piperidin-4-yl)oxy)nicotinonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methoxyphenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2814393.png)


![1-((3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2814398.png)
![3-(4-(4-Fluorophenyl)piperazine-1-carbonyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate](/img/structure/B2814399.png)
![5-Thiazolecarboxylic acid, 4-amino-2-[(2-methoxy-2-oxoethyl)thio]-, methyl ester](/img/structure/B2814400.png)
![1-[(3R,4R)-3-Amino-4-(4-fluorophenyl)piperidin-1-yl]-2-[(2-methylpyrazol-3-yl)methoxy]ethanone;hydrochloride](/img/structure/B2814401.png)
![tert-Butyl [1-(2-chlorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2814404.png)
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,4-dimethoxybenzamide](/img/structure/B2814406.png)


![Methyl 2-[6-methyl-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2814410.png)

